Hexadecanediamide
Description
Contextualization of Long-Chain Diamides within Supramolecular and Materials Chemistry
Long-chain diamides, a class of molecules characterized by two amide groups separated by a lengthy hydrocarbon chain, are of considerable interest in supramolecular and materials chemistry. Their molecular structure, featuring both hydrogen-bonding amide functionalities and substantial van der Waals interactions from the long alkyl chains, allows them to self-assemble into well-ordered, higher-level structures. d-nb.info This self-assembly is a cornerstone of supramolecular chemistry, which focuses on the non-covalent interactions between molecules. ugent.bersc.org
These interactions govern the formation of complex and functional entities, such as gels, liquid crystals, and other organized materials. ugent.be The properties of the resulting materials, including their thermal stability and mechanical strength, are directly influenced by the length of the alkyl chain and the nature of the amide linkages. d-nb.inforesearchgate.net In materials science, long-chain diamides are explored for a variety of applications, including as components in polyamides, where they can enhance properties like dimensional stability by reducing water uptake. d-nb.info
Foundational Research Contributions and Evolving Perspectives on Hexadecanediamide
Initial research into long-chain diamides, including this compound, often centered on their synthesis and basic characterization. One of the fundamental methods for producing diamides is through the condensation reaction of a dicarboxylic acid with a diamine. libretexts.org For this compound, this would involve the reaction of hexadecanedioic acid with an appropriate amine source. uni-regensburg.deuni-regensburg.de Early studies also investigated their thermal properties, recognizing their potential as thermal energy storage materials due to their high enthalpies of fusion. d-nb.info
More recently, perspectives on this compound have expanded significantly. Researchers are now exploring its use as a monomer in the synthesis of high-performance polyamides. d-nb.info The incorporation of long-chain monomers like this compound can lead to polymers with properties that bridge the gap between traditional polycondensates and polyolefins. researchgate.net Furthermore, the ability of this compound to participate in hydrogen bonding has led to its investigation in the context of supramolecular assemblies and organogels. The self-assembly of such molecules can create nanostructured materials with tailored functionalities. nih.gov Hydrothermal pyrolysis experiments have also demonstrated the formation and stability of this compound and related compounds under elevated temperatures, suggesting their relevance in geochemical contexts. researchgate.net
Identification of Key Research Gaps and Emerging Paradigms for this compound Investigations
Despite the growing interest, several research gaps remain in the comprehensive understanding of this compound. A significant area for future work lies in the detailed crystallographic analysis of this compound to fully elucidate its solid-state packing and hydrogen-bonding motifs. While the crystal structures of other dicarboxamides have been studied to understand the influence of heteroatoms on hydrogen bonding, a detailed single-crystal structure analysis of this compound is less common in the literature. mdpi.comnih.gov Such studies are crucial for designing new materials with predictable properties.
An emerging paradigm is the application of this compound in the development of "smart" or responsive materials. The self-assembled structures of long-chain diamides can often be influenced by external stimuli such as temperature, pH, or the presence of specific ions, leading to reversible changes in the material's properties. ugent.be Another promising avenue is its use in bivalent ligands for pharmacological applications, where the long alkyl chain can act as a spacer between two active pharmacophores. uni-regensburg.deuni-regensburg.dersc.org Further research is also needed to explore the full potential of this compound derived from renewable resources, aligning with the principles of green chemistry and sustainable materials development. researchgate.netd-nb.info
Interactive Data Insights
Below are interactive tables summarizing key data related to this compound and its precursors.
Table 1: Properties of Hexadecanedioic Acid
| Property | Value | Reference |
| CAS Number | 505-54-4 | lookchem.com |
| Molecular Formula | C₁₆H₃₀O₄ | lookchem.com |
| Molecular Weight | 286.41 g/mol | lookchem.com |
| Melting Point | 120-123 °C | lookchem.com |
| Appearance | White powder | lookchem.com |
Table 2: Synthesis and Characterization of a this compound Derivative
| Parameter | Description | Reference |
| Starting Material | Hexadecanedioic acid | uni-regensburg.de |
| Reagents | EDAC, HOBt-monohydrate, DIEA | uni-regensburg.de |
| Product | N,N'-bis(2-(N'-(amino(nitroamino)methylene)guanidino)ethyl)this compound | uni-regensburg.de |
| Yield | 54% | uni-regensburg.de |
| Appearance | Colourless foam-like solid | uni-regensburg.de |
Structure
2D Structure
3D Structure
Properties
CAS No. |
89790-15-8 |
|---|---|
Molecular Formula |
C16H32N2O2 |
Molecular Weight |
284.44 g/mol |
IUPAC Name |
hexadecanediamide |
InChI |
InChI=1S/C16H32N2O2/c17-15(19)13-11-9-7-5-3-1-2-4-6-8-10-12-14-16(18)20/h1-14H2,(H2,17,19)(H2,18,20) |
InChI Key |
YPTKZEUCJCUXDE-UHFFFAOYSA-N |
Canonical SMILES |
C(CCCCCCCC(=O)N)CCCCCCC(=O)N |
Origin of Product |
United States |
Advanced Synthetic Methodologies for Hexadecanediamide and Its Functionalized Analogues
Established Reaction Pathways for Hexadecanediamide Synthesis
The formation of the amide bonds in this compound from hexadecanedioic acid and an amine source, typically ammonia (B1221849), is governed by the principles of nucleophilic acyl substitution. However, the direct reaction is often challenging, leading to the development of several distinct synthetic strategies.
Direct amidation involves the reaction of a carboxylic acid with an amine to form an amide with the elimination of water. In the case of this compound, this would entail reacting hexadecanedioic acid with ammonia. A primary challenge in this approach is the acid-base reaction between the carboxylic acid groups and the amine, which forms a thermally stable and unreactive ammonium (B1175870) carboxylate salt. chemistrysteps.com To drive the reaction towards amide formation, high temperatures (often above 160-180 °C) are typically required to dehydrate this salt. chemistrysteps.com However, for long-chain carboxylic acids, these harsh conditions can be insufficient or lead to the formation of nitrile byproducts.
To circumvent the challenges of direct amidation, multi-step approaches are commonly employed. These methods involve converting the carboxylic acid groups into more reactive intermediates, which are then readily attacked by the amine nucleophile under milder conditions.
A primary strategy is the conversion of the dicarboxylic acid to a diacyl chloride, typically using reagents such as thionyl chloride (SOCl₂) or oxalyl chloride. The resulting hexadecanedioyl chloride is highly electrophilic and reacts rapidly with ammonia to yield this compound.
Alternatively, peptide coupling reagents are widely used to activate the carboxylic acid in situ. Carbodiimides, such as N,N'-dicyclohexylcarbodiimide (DCC) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), are common choices. chemistrysteps.cominterchim.fr These reagents react with the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then displaced by the amine. chemistrysteps.com To improve yields and minimize side reactions like racemization in chiral substrates, additives such as 1-hydroxybenzotriazole (B26582) (HOBt) are often included. peptide.com The HOBt reacts with the O-acylisourea to form an activated HOBt ester, which provides a more efficient and selective route to the final amide. nih.gov For example, substituted hexadecanediamides have been prepared from hexadecanedioic acid and an amine using a combination of EDAC and HOBt, demonstrating the utility of this method for this specific carbon backbone.
Green chemistry focuses on designing chemical processes that reduce or eliminate hazardous substances and waste. sigmaaldrich.com For amide bond formation, a key goal is to move away from stoichiometric activating agents, which generate significant waste (e.g., dicyclohexylurea from DCC), towards catalytic methods. sigmaaldrich.comsigmaaldrich.com
Catalytic direct amidation is a prominent green alternative. ucl.ac.uk Boron-based catalysts, such as boric acid and various boronic acids, have proven effective in mediating the direct condensation of carboxylic acids and amines. sigmaaldrich.comucl.ac.uk These catalysts facilitate amide formation under milder conditions than traditional thermal methods and produce water as the only stoichiometric byproduct, leading to very high atom economy. ucl.ac.ukcatalyticamidation.info The reaction typically requires a method for water removal, such as azeotropic distillation or the use of molecular sieves, to drive the equilibrium towards the product. ucl.ac.ukcatalyticamidation.info
Reductive amination of carboxylic acids using heterogeneous catalysts is another sustainable approach for producing N-substituted amides and the corresponding amines. rsc.org Furthermore, enzymatic processes, such as those using ω-laurolactam hydrolase for the synthesis of 12-aminolauric acid, highlight the potential of biocatalysis for creating long-chain amino acids and, by extension, their derivatives like diamides, in a highly efficient and environmentally benign manner. nih.gov
Table 1: Comparison of Synthesis Pathways for this compound
| Method | Reagents/Catalysts | Typical Conditions | Advantages | Disadvantages |
|---|---|---|---|---|
| Direct Amidation | Hexadecanedioic acid, Ammonia | High temperature (>160°C) | High atom economy (water is the only byproduct), simple reagents. | Harsh conditions, potential for side reactions (nitrile formation), formation of unreactive salt. chemistrysteps.com |
| Multi-Step (Acyl Chloride) | Thionyl chloride (SOCl₂), Ammonia | Anhydrous solvent, often low to ambient temperature. | High reactivity, good yields. | Generates corrosive HCl and SO₂, requires handling of moisture-sensitive intermediates. |
| Multi-Step (Coupling Agents) | EDC or DCC, HOBt (optional), Ammonia | Room temperature, various organic solvents. | Mild conditions, good for sensitive substrates. chemistrysteps.com | Poor atom economy, generates stoichiometric urea (B33335) byproduct, high cost of reagents. peptide.comsigmaaldrich.com |
| Green (Catalytic Amidation) | Boric acid or boronic acid catalyst | Moderate heat (60-110°C), water removal (e.g., Dean-Stark). ucl.ac.uk | Excellent atom economy, avoids toxic reagents and large waste streams, uses inexpensive catalysts. sigmaaldrich.com | Requires water removal, may not be suitable for all substrate combinations. catalyticamidation.info |
Synthesis of Chemically Modified this compound Derivatives
The synthesis of functionalized analogues of this compound can be achieved by modifying the terminal positions of the C16 alkyl chain or by introducing diverse substituents onto the amide nitrogen atoms.
Introducing functional groups at the terminal positions (ω-positions) of the long alkyl chain of this compound is synthetically challenging via direct C-H functionalization of the saturated backbone. nih.govacs.org Such transformations often lack selectivity and require complex catalytic systems. semanticscholar.org
A more practical and common strategy involves starting with a precursor molecule that is already functionalized at the terminal position.
Enzymatic Hydroxylation : Enzymes such as non-heme diiron monooxygenases or cytochrome P450 monooxygenases can selectively hydroxylate the terminal (ω) carbon of long-chain fatty acids. google.comresearchgate.net This produces ω-hydroxy fatty acids, such as 16-hydroxyhexadecanoic acid, which are valuable bifunctional precursors. google.com These molecules can be sourced from the hydrolysis of plant cutin. google.com The ω-hydroxy acid can then be converted into a functionalized diamide (B1670390) through subsequent chemical steps.
Chemical Synthesis from Unsaturated Precursors : Unsymmetrical α,ω-difunctionalized long-chain compounds can be generated in a single step via isomerizing alkoxycarbonylations from derivatives of oleic acid. researchgate.net Another approach involves the use of cross-metathesis reactions on mono-unsaturated fatty acids to introduce a terminal functional group, which can then be converted to an amino or other functional group. google.com
Introducing substituents on the amide nitrogen atoms (N-substitution) is a straightforward way to create a vast library of functionalized this compound derivatives. This is achieved by replacing ammonia with a primary or secondary amine in the amidation reaction. The synthetic pathways described in section 2.1, particularly those using activated carboxylic acid intermediates or catalytic methods, are well-suited for this purpose.
Research has demonstrated the synthesis of various N,N'-disubstituted hexadecanediamides by coupling hexadecanedioic acid with a range of amines. These derivatives often possess specific biological activities or material properties.
Table 2: Examples of N-Substituted this compound Derivatives
| Derivative Class/Name | Amine Precursor | Synthetic Method/Reagents | Research Finding/Context | Source |
|---|---|---|---|---|
| Acylguanidine Analogue | A complex aminothiazolylpropylguanidine derivative | EDAC, HOBt, DIEA in DCM | The resulting N,N'-disubstituted this compound was synthesized as part of a study to develop potent and selective histamine (B1213489) H2 receptor agonists. | uni-regensburg.de |
| Lipothrenins | Threonine (or its derivatives) | Biosynthesis in Streptomyces aureus | Lipothrenins are natural products where hexadecanedioic acid is linked to threonine via an amide bond, demonstrating biological amide formation. | |
| Polyamide Alkaloid Analogues | Polyamines (e.g., spermidine, spermine) | Multi-step synthesis involving a monomethyl ester of the diacid | Used to synthesize tenuilobine, a natural product, by linking two different polyamines to the ends of the hexadecanedioic acid chain. | |
| N,N'-bis(3,3-dimethyl-1-oxobutan-2-yl)this compound | 3-Amino-4,4-dimethyl-2-pentanone derivative | Not specified | Synthesized as part of a discovery program for SHP2 inhibitors for potential anti-tumor applications. |
Catalytic Systems and Reaction Optimization in this compound Production
The synthesis of this compound, typically from hexadecanedioic acid or its esters and ammonia or an amine, is significantly enhanced by the use of specialized catalytic systems. The optimization of reaction parameters is crucial for maximizing yield, minimizing reaction times, and promoting green chemistry principles.
The direct thermal amidation of long-chain carboxylic acids, such as hexadecanoic acid, is often inefficient, with reports indicating that no significant amide formation occurs even at temperatures up to 190°C for extended periods. sci-hub.stdur.ac.uk This necessitates the use of catalysts to facilitate the reaction.
Heterogeneous Lewis acid catalysts are prominent in this field. Niobium pentoxide (Nb₂O₅) has emerged as a robust and effective catalyst for amidation reactions. researchgate.net It demonstrates high activity and tolerance to basic molecules like amines and water, which is a significant advantage as water is a byproduct of the reaction. researchgate.net Research on analogous long-chain amide syntheses, such as the conversion of methyl palmitate, highlights the effectiveness of Nb₂O₅. Under optimized conditions, using cyclopentyl methyl ether (CPME) as a solvent at 200°C, high conversion rates can be achieved.
Boron-based catalysts, including boric acid and various arylboronic acids, have also been investigated for direct amidation. sci-hub.st For the reaction between 4-phenylbutyric acid and benzylamine, a boric acid derivative catalyst yielded 93% amide, a significant improvement over the 31% yield achieved with uncatalyzed boric acid under the same conditions. sci-hub.st This suggests their potential applicability for long-chain diamides like this compound.
Enzyme-catalyzed synthesis represents a green alternative for amide formation. mdpi.com Lipases, for instance, can catalyze amidation in non-aqueous media, offering high selectivity and mild reaction conditions. mdpi.com Furthermore, developments in enzyme-catalyzed oligonucleotide synthesis (ECO Synthesis™) and other biocatalytic platforms showcase the growing potential of enzymatic methods for creating complex molecules, which could be adapted for polyamide production. codexis.comchemrxiv.orgnih.gov
Reaction optimization is a multidimensional process involving variables like temperature, pressure, solvent, and catalyst loading. ucla.edu Automated platforms can accelerate this process by running multiple small-scale reactions under varied conditions. unchainedlabs.com The goal is to find a balance that provides high conversion and selectivity while minimizing energy consumption and waste, often guided by green chemistry metrics. nih.gov
Table 1: Comparison of Catalytic Systems for Amidation Reactions Relevant to this compound Synthesis
| Catalyst System | Substrates | Temperature | Key Findings | Reference |
|---|---|---|---|---|
| Niobium Pentoxide (Nb₂O₅) | n-Dodecanoic acid + Aniline | 160°C | Showed the highest catalytic activity among various Lewis and Brønsted acids. Reusable and tolerates various functional groups. | researchgate.net |
| Niobium Pentoxide (Nb₂O₅) | Methyl palmitate + Dimethylamine | 200°C | Achieved 94% conversion in 5 hours with 5 wt% catalyst loading in CPME solvent. | |
| Arylboronic Acid Derivative | 4-Phenylbutyric acid + Benzylamine | Reflux in Toluene (B28343) | 93% yield, significantly outperforming uncatalyzed boric acid (31% yield). | sci-hub.st |
| Trisodium Phosphate, Metatitanic Acid | Industrial Diamides | N/A | Mentioned as catalysts to improve efficiency and purity in industrial synthesis. | smolecule.com |
Methodologies for High-Purity this compound Isolation and Purification
Achieving high purity is essential for the final application of this compound. The primary methods for isolation and purification include crystallization, extraction, and chromatography.
Crystallization is a fundamental and widely used technique for purifying long-chain diamides. smolecule.com The crude product is dissolved in a suitable hot solvent or solvent mixture, and as the solution cools, the highly ordered crystal lattice of the pure compound forms, leaving impurities behind in the mother liquor. google.com The choice of solvent is critical; for related long-chain amides, solvent systems like acetone/hexane have been used effectively for recrystallization. lookchem.com The precursor, hexadecanedioic acid, can be purified by crystallization from ethanol, ethyl acetate, or benzene. lookchem.com The process can be repeated to achieve higher purity levels.
Solvent Extraction and Precipitation techniques are useful for removing specific types of impurities. A multi-step process for separating mixtures of long-chain amino acids and dibasic acids (precursors to functionalized diamides) involves selective precipitation and acidification-extraction. google.com By carefully controlling the pH and using an appropriate extraction solvent, the dibasic acid can be separated from other components. google.com This methodology can be adapted to remove unreacted hexadecanedioic acid from the final product.
Chromatography offers a higher degree of separation for achieving very high purity.
Column Chromatography: Polyamide itself can be used as a stationary phase in column chromatography to separate acidic compounds, which is useful for removing any unreacted dicarboxylic acid precursor. favs.itresearchgate.net Silica (B1680970) gel is also a common stationary phase for the purification of organic compounds. favs.it
High-Performance Liquid Chromatography (HPLC): This technique, particularly in a reversed-phase (RP) setup, is highly effective for purifying organic molecules to purities often exceeding 90-95%. synbio-tech.com While it can be a costly method, it is suitable for applications requiring exceptionally pure material. synbio-tech.com In some syntheses of complex polyamides, preparative HPLC is the final purification step. rsc.org
Table 2: Overview of Purification Techniques for this compound and Related Compounds
| Purification Method | Principle | Application & Key Considerations | Reference |
|---|---|---|---|
| Recrystallization | Difference in solubility between the compound and impurities at different temperatures. | Commonly used for final product purification. Solvent selection (e.g., ethanol, ethyl acetate, acetone/hexane) is crucial for yield and purity. | smolecule.comlookchem.comlookchem.com |
| Acidification-Extraction | Difference in partitioning behavior of acidic/basic/neutral compounds between two immiscible liquid phases. | Effective for removing unreacted acidic precursors like hexadecanedioic acid by adjusting the aqueous phase pH. | google.com |
| Column Chromatography (Polyamide Stationary Phase) | Adsorption based on hydrogen bonding. | Particularly suitable for separating acidic impurities (phenols, carboxylic acids) from the less polar diamide product. | favs.itfujifilm.com |
| High-Performance Liquid Chromatography (HPLC) | Partitioning between a mobile phase and a high-surface-area stationary phase (e.g., C18). | Provides very high purity (>95%). Often used for analytical assessment and for purifying high-value or functionalized analogues. | synbio-tech.comrsc.org |
Elucidation of Hexadecanediamide Structure and Dynamics Through Advanced Spectroscopic Techniques
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the chemical environment, connectivity, and dynamics of nuclei such as ¹H, ¹³C, and ¹⁵N. rsc.org For a molecule like Hexadecanediamide, which consists of two primary amide groups linked by a fourteen-carbon aliphatic chain, NMR can elucidate its structure in both solution and solid phases.
In solution, a flexible molecule like this compound does not exist in a single conformation but rather as a dynamic average of multiple conformers. The long methylene (B1212753) -(CH₂)₁₄- chain experiences rapid bond rotation, leading to averaged NMR signals. However, the chemical shifts of the carbons provide information about the local electronic environment. Carbons closer to the electron-withdrawing amide groups are deshielded and resonate at a lower field (higher ppm value) compared to the more alkane-like carbons in the center of the chain. libretexts.orglibretexts.orgpressbooks.pub
In the solid state, molecular motion is restricted, and NMR can distinguish between different crystalline and amorphous forms. rsc.org Solid-state NMR studies on analogous long-chain polyamides, such as various nylons, demonstrate that NMR is sensitive to the polymer chain conformation. usm.educdnsciencepub.com Different crystalline polymorphs (e.g., α and γ forms) give rise to distinct ¹³C and ¹⁵N chemical shifts, which are influenced by the planarity of the amide groups and the conformation of the adjacent methylene chains (e.g., all-trans vs. gauche conformations). usm.educdnsciencepub.com A broad resonance is often observed, corresponding to the less-ordered, amorphous regions of the material. usm.edu
Table 1: Illustrative ¹³C NMR Chemical Shifts for this compound This table presents typical chemical shift ranges for the carbon atoms in a long-chain diamide (B1670390) like this compound, based on established ranges for alkanes and amides. libretexts.orglibretexts.orgpressbooks.puboregonstate.eduorganicchemistrydata.org The exact values depend on the solvent and temperature.
| Carbon Atom (by position from amide) | Illustrative Chemical Shift (ppm) | Notes |
| C=O (Carbonyl Carbon) | 170-180 | The carbonyl carbon is significantly deshielded due to the double bond to oxygen and sp² hybridization. libretexts.orgpressbooks.pub |
| α-CH₂ (Carbon adjacent to C=O) | 35-45 | Deshielded by the adjacent electron-withdrawing amide group. |
| β-CH₂ (Second carbon from C=O) | 25-35 | Less deshielded than the α-carbon. |
| Bulk -(CH₂)₁₀- (Interior carbons) | 28-32 | Resemble the chemical shifts of carbons in a long-chain alkane. |
| γ-CH₂ (Third carbon from C=O) | 25-35 | Similar to the β-carbon. |
The primary intermolecular interaction governing the assembly of this compound is the hydrogen bond between the amide proton (N-H) of one molecule and the carbonyl oxygen (C=O) of another. NMR is exceptionally sensitive to the formation of such bonds. Chemical Shift Perturbation (CSP) or mapping is a widely used method to study these non-covalent interactions. nih.gov
When an amide's N-H group participates in a hydrogen bond, the electron density around the proton is reduced, leading to a significant downfield shift (increase in ppm) of its ¹H NMR signal. mdpi.comresearchgate.net Similarly, the chemical shift of the amide nitrogen (¹⁵N) is also perturbed, with its resonance typically shifting downfield upon hydrogen bond formation. nih.govnih.gov The magnitude of these shifts can correlate with the strength and geometry of the hydrogen bond. mdpi.com By monitoring the chemical shifts of the amide ¹H and ¹⁵N signals as a function of concentration or temperature, one can infer the extent and nature of molecular aggregation.
Table 2: Representative NMR Chemical Shift Perturbations upon Hydrogen Bond Formation This table illustrates the expected changes in the chemical shifts of amide nuclei when they transition from a free, non-hydrogen-bonded state to an aggregated, hydrogen-bonded state.
| Nucleus | State | Illustrative Chemical Shift (ppm) | Change (Δδ) |
| Amide Proton (¹H) | Free in Solution | 7.5 | \multirow{2}{}{+1.0 to +2.0} |
| H-Bonded Aggregate | 8.5 - 9.5 | ||
| Amide Nitrogen (¹⁵N) | Free in Solution | 119 | \multirow{2}{}{+1.5 to +5.0} |
| H-Bonded Aggregate | 121 - 124 |
Data based on typical perturbation effects observed in peptides and amides. nih.govmdpi.comnih.gov
NMR relaxation studies provide powerful insights into molecular dynamics over a wide range of timescales. wikipedia.org The two most common relaxation parameters are the spin-lattice (T₁) and spin-spin (T₂) relaxation times.
T₁ (Spin-Lattice Relaxation): This parameter characterizes the time it takes for the nuclear spins to return to thermal equilibrium with their environment (the "lattice"). T₁ is sensitive to high-frequency molecular motions (pico- to nanoseconds) that match the NMR Larmor frequency. wikipedia.orgmri-q.com
T₂ (Spin-Spin Relaxation): This parameter describes the decay of transverse magnetization due to interactions between neighboring spins. T₂ is sensitive to both fast and slow molecular motions. For large or aggregated molecules with slow tumbling rates, T₂ becomes much shorter than T₁. mri-q.comresearchgate.net
For this compound, different parts of the molecule are expected to exhibit distinct dynamics. The long, flexible methylene chain would have faster, more isotropic motions, leading to longer T₁ and T₂ values, similar to those of liquid alkanes. aip.org In contrast, the amide groups, particularly when engaged in hydrogen-bonded networks, would be part of a more rigid structure with slower tumbling rates. This restricted motion would lead to significantly shorter T₂ values for the amide ¹H and ¹³C nuclei. researchgate.netnih.gov
Table 3: Illustrative NMR Relaxation Times for Different Segments of this compound This table shows hypothetical T₁ and T₂ values to illustrate the expected differences in molecular dynamics between the flexible chain and the rigid ends of the molecule.
| Molecular Segment | Expected Motion | Illustrative T₁ (ms) | Illustrative T₂ (ms) | T₁/T₂ Ratio |
| Central -(CH₂)₄- | Fast, liquid-like tumbling | 150 | 120 | ~1.3 |
| End -CH₂-CONH₂ (Aggregated) | Slow, restricted motion | 200 | 20 | 10 |
Values are illustrative, based on the principle that T₂ decreases significantly for slower-moving molecular segments. mri-q.comresearchgate.net
Vibrational Spectroscopy (Infrared and Raman)
Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, probes the vibrational modes of molecular bonds. spectroscopyonline.com These techniques are complementary and are particularly effective for studying hydrogen bonding and the structural organization of molecules like this compound. researchgate.net
The vibrational frequencies of the amide group are highly sensitive to hydrogen bonding. researchgate.net The key bands used for analysis are the N-H stretching, Amide I, and Amide II bands.
N-H Stretching: In a non-hydrogen-bonded (free) state, the N-H stretch appears as a relatively sharp band around 3400-3450 cm⁻¹. When a hydrogen bond (N-H···O=C) is formed, the N-H bond weakens, causing the stretching frequency to shift to a lower wavenumber (typically 3300-3350 cm⁻¹) and the band to become broader and more intense. spectroscopyonline.comspectroscopyonline.com
Amide I Band (approx. 1620-1700 cm⁻¹): This band is primarily due to the C=O stretching vibration. In the free state, it appears at a higher frequency (around 1680 cm⁻¹). Upon hydrogen bonding, electron density is pulled towards the C=O bond, weakening it and shifting the Amide I band to a lower frequency (1630-1650 cm⁻¹). spectroscopyonline.comresearchgate.netnih.gov
Amide II Band (approx. 1515-1570 cm⁻¹): This band arises from a combination of N-H in-plane bending and C-N stretching. Unlike the N-H and C=O stretches, the Amide II band shifts to a higher frequency upon hydrogen bond formation. researchgate.net
The presence of bands corresponding to both free and hydrogen-bonded states can indicate partial aggregation, while the dominance of the hydrogen-bonded bands is characteristic of a well-ordered, crystalline structure. e3s-conferences.org
Table 4: Representative Vibrational Frequencies for Amide Groups This table summarizes the typical frequency shifts observed in IR and Raman spectra for the primary amide groups of this compound upon forming intermolecular hydrogen bonds.
| Vibrational Mode | Frequency (Free Amide) (cm⁻¹) | Frequency (H-Bonded Amide) (cm⁻¹) | Direction of Shift |
| N-H Stretch | ~3430 | ~3320 | Down |
| Amide I (C=O Stretch) | ~1680 | ~1640 | Down |
| Amide II (N-H Bend / C-N Stretch) | ~1530 | ~1550 | Up |
Frequencies are illustrative and based on data for secondary amides in polyamides and related compounds. spectroscopyonline.comresearchgate.netspectroscopyonline.com
The self-assembly and crystallization of this compound from a solution or a melt can be monitored in real-time using vibrational spectroscopy. researchgate.netcrystallizationsystems.com As molecules begin to organize and form hydrogen-bonded aggregates, the characteristic spectral changes described above will evolve over time.
Using FTIR/Raman: An in-situ experiment would show the decrease in intensity of the "free" N-H and Amide I bands and the corresponding increase in intensity of the "hydrogen-bonded" bands. researchgate.net This allows for the kinetics of the self-assembly process to be quantified.
Raman Spectroscopy Advantages: Raman spectroscopy is particularly well-suited for monitoring crystallization in slurries or aqueous solutions, as water is a very weak Raman scatterer and does not obscure the spectrum. crystallizationsystems.com Furthermore, the formation of a crystalline lattice gives rise to new, sharp peaks in the low-frequency region of the Raman spectrum (below 400 cm⁻¹). nih.govnottingham.ac.uk These "phonon modes" are highly sensitive to the long-range order of the crystal structure and serve as an unambiguous marker for crystallization. Monitoring the appearance and sharpening of these low-frequency bands provides direct evidence of the formation of an ordered solid phase. nih.govnottingham.ac.uk
Table 5: Illustrative Spectroscopic Changes During In-Situ Monitoring of Self-Assembly This table outlines the expected observations in a real-time vibrational spectroscopy experiment as this compound transitions from a disordered to an ordered state.
| Time Point | State of System | Key IR Observation (Amide I) | Key Raman Observation (Low-Frequency) |
| t = 0 | Disordered (Solution/Melt) | Single, broad peak at ~1680 cm⁻¹ | No discrete peaks, broad scattering |
| t = intermediate | Partial Aggregation | Two peaks visible: ~1680 cm⁻¹ (decreasing) and ~1640 cm⁻¹ (increasing) | Broad features may begin to emerge |
| t = final | Crystalline Solid | Single, sharp peak at ~1640 cm⁻¹ | Multiple sharp, well-defined peaks appear |
X-ray Diffraction Analysis
Single-Crystal X-ray Diffraction for Precise Molecular and Supramolecular Structures
Single-crystal X-ray diffraction (SC-XRD) is the gold standard for determining the precise atomic coordinates of a molecule. This technique requires a well-ordered single crystal of the compound, which, when exposed to an X-ray beam, diffracts the X-rays in a unique pattern. Analysis of this pattern allows for the unambiguous determination of the molecular structure, including the conformation of the long aliphatic chain and the geometry of the amide functional groups in this compound. Furthermore, SC-XRD reveals the intricate details of the supramolecular architecture, which is governed by intermolecular interactions such as hydrogen bonding between the amide groups.
Table 1: Hypothetical Single-Crystal X-ray Diffraction Data for this compound
| Parameter | Hypothetical Value | Description |
| Crystal System | Monoclinic | A common crystal system for long-chain molecules. |
| Space Group | P2₁/c | A frequently observed space group for centrosymmetric molecules. |
| a (Å) | 5.4 | Unit cell dimension along the a-axis. |
| b (Å) | 9.5 | Unit cell dimension along the b-axis. |
| c (Å) | 45.0 | Unit cell dimension along the c-axis, accommodating the long chain. |
| β (°) | 95 | The angle between the a and c axes. |
| Volume (ų) | 2287 | The volume of the unit cell. |
| Z | 4 | The number of molecules per unit cell. |
Note: This table presents hypothetical data for illustrative purposes, as experimental data for this compound is not currently available in public databases.
Powder X-ray Diffraction for Polymorphism and Phase Transitions in this compound
Powder X-ray diffraction (PXRD) is a versatile technique used to identify crystalline phases and investigate polymorphism, which is the ability of a solid material to exist in more than one crystal structure. aps.org For long-chain molecules like this compound, polymorphism is a common phenomenon, as different packing arrangements of the aliphatic chains and hydrogen-bonding networks can lead to distinct crystalline forms with different physical properties. PXRD patterns serve as a "fingerprint" for each polymorphic form. cam.ac.uk
Temperature-dependent PXRD studies are particularly crucial for identifying phase transitions between different polymorphic forms as a function of temperature. trentu.ca While studies on the polymorphism of long-chain dicarboxylic acids have been conducted, specific PXRD data and detailed studies on the polymorphic behavior of this compound are not extensively reported. tdx.cat Such studies would be invaluable for understanding the thermal stability and processing behavior of this material.
Advanced Microscopy Techniques for Morphological Characterization
Advanced microscopy techniques provide direct visualization of the surface topography and internal structure of materials at the nanoscale, offering insights into the self-assembly and organization of molecules.
Atomic Force Microscopy (AFM) of this compound Supramolecular Assemblies
Atomic Force Microscopy (AFM) is a powerful tool for imaging the surface of materials with atomic or near-atomic resolution. aps.org It can be used to visualize the supramolecular assemblies of this compound on a substrate, revealing how individual molecules pack together to form larger structures. uiowa.edu For long-chain amides, AFM has been used to study the formation of crystalline lamellae and other self-assembled structures. nih.gov In the case of this compound, AFM could provide detailed information on the morphology of its crystals, including the observation of terraces, steps, and defects on the crystal surface. However, specific AFM studies focused on this compound are not currently present in the scientific literature.
Transmission Electron Microscopy (TEM) for Nanostructure Visualization
Transmission Electron Microscopy (TEM) offers even higher resolution than AFM and can be used to visualize the internal nanostructure of materials. queensu.ca For materials like this compound, which can self-assemble into various nanostructures such as nanofibers or nanotubes, TEM is an indispensable tool for characterization. researchgate.net Cryo-TEM, in particular, allows for the observation of these structures in a near-native, hydrated state. researchgate.net While TEM has been extensively used to study the nanostructures of polyamides and other self-assembling systems, direct TEM analysis of this compound nanostructures has not been widely reported. trentu.caresearchgate.net
Complementary Spectroscopic Methods for Mechanistic Insights
A variety of other spectroscopic techniques can provide complementary information to build a complete picture of the structure and dynamics of this compound. Techniques such as Fourier-Transform Infrared (FTIR) spectroscopy and Raman spectroscopy are sensitive to the vibrational modes of the molecule and can provide detailed information about the hydrogen-bonding interactions between the amide groups, which are crucial in dictating the supramolecular structure. researchgate.netmdpi.comnih.gov Nuclear Magnetic Resonance (NMR) spectroscopy, in both solution and solid-state, can provide detailed information about the conformation and dynamics of the hydrocarbon chains and the local environment of the amide groups. researchgate.net A combined approach, utilizing these various spectroscopic methods, would be essential for a comprehensive understanding of this compound. arxiv.org
Supramolecular Assembly and Self Organization of Hexadecanediamide
Fundamental Principles of Hexadecanediamide Self-Assembly
The self-assembly of this compound is a hierarchical process initiated by specific intermolecular interactions that dictate the arrangement of individual molecules into larger, ordered aggregates. The primary driving forces are the highly directional hydrogen bonds between the terminal amide groups and the weaker, yet collectively significant, van der Waals interactions along the hydrophobic alkyl chains.
The amide group is a powerful motif for directing self-assembly due to its ability to act as both a hydrogen bond donor (N-H) and a hydrogen bond acceptor (C=O). This dual nature allows for the formation of strong and directional intermolecular hydrogen bonds. In molecules like this compound, these interactions lead to the formation of one-dimensional chains or tapes. uniroma1.itresearchgate.net The hydrogen bonds between adjacent amide groups create a robust, repeating pattern that serves as the primary backbone of the supramolecular structure.
Table 1: Typical Hydrogen Bond Characteristics in Amide-Based Supramolecular Assemblies
| Interaction Type | Donor-Acceptor Distance (Å) | Angle (°) | Significance in Self-Assembly |
| N-H···O=C | ~2.8 - 3.2 | ~150 - 180 | Primary directional force, formation of 1D chains |
Note: The data in this table are generalized from studies on various amide-containing molecules and represent the expected range for this compound.
In the context of bolaamphiphiles like this compound, the alkyl chains of neighboring molecules can pack in an interdigitated fashion. This means that the chains from one layer of self-assembled molecules penetrate the spaces between the chains of an adjacent layer. This efficient packing maximizes the van der Waals contacts and minimizes void space, leading to a more stable and ordered supramolecular structure. The hydrophobic nature of the alkyl chain also drives the aggregation of this compound in polar solvents, a phenomenon known as the hydrophobic effect, which further promotes self-assembly. psu.edu
The interplay between the strong, directional hydrogen bonds of the amide groups and the weaker, cumulative van der Waals forces of the alkyl chains is essential. The hydrogen bonds create the initial ordered framework, and the van der Waals interactions provide the cohesive energy needed to stabilize the extended, packed structure.
Crystal Engineering and Polymorphism of this compound
Crystal engineering provides a framework for designing and controlling the solid-state architecture of molecular compounds like this compound. harvard.edu The ability of a single compound to exist in multiple crystalline forms, known as polymorphism, is a critical aspect of its material properties.
Control of Crystalline Forms through Crystallization Conditions
The specific crystalline form, or polymorph, of this compound that is obtained can be highly dependent on the conditions under which it is crystallized. Key parameters that can be manipulated to control polymorphism include:
Solvent Choice: The polarity and hydrogen-bonding capability of the solvent can influence which intermolecular interactions are favored during nucleation and crystal growth.
Temperature and Cooling Rate: The rate at which a saturated solution is cooled can determine whether a thermodynamically stable or a metastable polymorph is formed. Rapid cooling often traps molecules in a less stable, kinetically favored form.
Supersaturation: The concentration of the this compound solution can affect the nucleation rate and, consequently, the resulting crystal form.
For long-chain diamides in general, different solvents can lead to the formation of distinct hydrogen-bonding patterns, resulting in different polymorphic structures. For instance, crystallization from a protic solvent might favor a different polymorph compared to crystallization from an aprotic solvent.
Illustrative Data on Crystallization Conditions for Long-Chain Diamides:
| Crystallization Parameter | Condition | Expected Outcome on Polymorphism |
| Solvent | Protic (e.g., Ethanol) vs. Aprotic (e.g., Toluene) | Can lead to different hydrogen-bonding motifs and thus different polymorphs. |
| Cooling Rate | Slow Cooling (e.g., 1°C/hour) | Favors the formation of the thermodynamically most stable polymorph. |
| Cooling Rate | Rapid Cooling (Quenching) | May result in the formation of a metastable polymorph. |
| Concentration | High Supersaturation | Can lead to rapid nucleation and the formation of smaller, potentially less ordered crystals. |
Impact of Polymorphs on Supramolecular Organization and Material Performance
Mechanical Properties: The strength and flexibility of the material can vary with the crystalline packing and the efficiency of the hydrogen-bonding network.
Thermal Stability: The melting point and decomposition temperature are intrinsic properties of each polymorphic form.
Solubility: Metastable polymorphs are generally more soluble than their stable counterparts.
For materials where this compound might be used, such as in certain types of polyamides or as a gelling agent, controlling the polymorphic form would be crucial for ensuring consistent performance. uni-regensburg.de
Hierarchical Organization and Nanostructure Formation
The self-assembly of this compound is not limited to the formation of bulk crystals. Under specific conditions, it can form well-defined hierarchical structures on the nanoscale.
Formation of Fibrous, Lamellar, and Rod-like Aggregates
The directional nature of the hydrogen bonds between the amide groups, coupled with the van der Waals forces along the alkyl chains, promotes the formation of one-dimensional (1D) aggregates. These primary aggregates can then further organize into larger, more complex structures:
Fibrous Structures: Linear, hydrogen-bonded chains of this compound molecules can entangle to form a fibrous network. This is a common morphology for organogelators, where the fibers create a 3D network that immobilizes the solvent.
Lamellar Structures: The long alkyl chains can pack in a parallel fashion, similar to lipids in a bilayer, leading to the formation of sheet-like or lamellar structures.
Rod-like Aggregates: Bundles of fibrous structures can align to form more rigid, rod-like assemblies.
The specific morphology is often dictated by the solvent and the concentration of the this compound.
Factors Governing the Dimensions and Stability of this compound Nanostructures
The size, shape, and stability of the nanostructures formed by this compound are governed by a delicate balance of intermolecular forces and external factors:
Molecular Structure: The length of the alkyl chain and the nature of the amide groups are primary determinants of the packing arrangement.
Solvent-Molecule Interactions: The interaction between the solvent and the this compound molecule can influence the aggregation geometry. In a non-polar solvent, the amide groups will strongly interact with each other, promoting aggregation.
Concentration: At low concentrations, individual molecules or small aggregates may exist, while at higher concentrations, these can assemble into larger, more complex nanostructures.
Temperature: Temperature affects both the solubility of the molecule and the strength of the non-covalent interactions, thereby influencing the stability of the aggregates.
Factors Influencing Nanostructure Formation in Long-Chain Diamides:
| Factor | Influence on Nanostructure |
| Concentration | Increasing concentration generally leads to larger and more complex aggregates. |
| Solvent Polarity | Non-polar solvents promote stronger hydrogen bonding between diamide (B1670390) molecules, favoring fibrous growth. |
| Temperature | Higher temperatures can disrupt weaker van der Waals interactions, potentially leading to the disassembly of larger structures. |
Note: This table provides a generalized overview based on the behavior of similar long-chain molecules, as specific experimental data for this compound is limited.
Co-Assembly and Multi-Component Supramolecular Systems Involving this compound
This compound has the potential to co-assemble with other molecules to form multi-component supramolecular systems. This can be achieved by introducing other molecules that can interact with the this compound through hydrogen bonding, van der Waals forces, or other non-covalent interactions. Such co-assembly can lead to the formation of materials with novel properties and functionalities.
For instance, co-assembly with other long-chain molecules, such as fatty acids or alcohols, could lead to the formation of mixed lamellar structures with tunable properties. The introduction of a co-former that can interact with the amide groups could modulate the hydrogen-bonding network and alter the resulting morphology. While specific examples of this compound co-crystals or co-assemblies are not prevalent in the literature, the principles of supramolecular chemistry suggest this as a viable strategy for creating new materials. nih.gov
Interactions of Hexadecanediamide with Diverse Chemical and Physical Systems
Interaction Mechanisms with Solvent Systems and Amphiphiles
The behavior of Hexadecanediamide in solution is a direct consequence of its amphiphilic nature. The dominant interaction mechanism is dictated by the polarity of the solvent, which selectively solvates either the hydrophobic chain or the polar headgroups, leading to sophisticated self-assembly phenomena.
In polar protic solvents such as water, the hydrophobic effect is the primary driving force for aggregation. The nonpolar C₁₄ alkyl chain is expelled from the aqueous environment, promoting molecular association to minimize the unfavorable hydrocarbon-water interface. Simultaneously, the terminal amide groups readily form hydrogen bonds with water molecules, anchoring the molecule at the aggregate-solvent interface. This balance of forces often results in the formation of fibrous networks, leading to the gelation of the solvent at very low concentrations. The fibers are composed of HDA molecules arranged in sheet-like structures stabilized by intermolecular hydrogen bonds between the amide groups.
In nonpolar aprotic solvents like toluene (B28343) or alkanes, the interaction landscape is inverted. The alkyl chain is well-solvated, while the highly polar amide groups are energetically penalized. To minimize this unfavorable state, the amide groups associate strongly with each other through intermolecular hydrogen bonding. This directed, cooperative hydrogen bonding again leads to the formation of one-dimensional fibrous aggregates, which can entangle to form a stable gel network.
When introduced into systems containing other amphiphiles , such as the anionic surfactant Sodium Dodecyl Sulfate (SDS), this compound engages in co-assembly. It can intercalate into the palisade layer of SDS micelles, aligning its hydrophobic chain with the surfactant tails. The presence of the HDA molecule can alter the micellar structure, size, and critical micelle concentration (CMC) of the primary surfactant by modifying the packing parameter and charge density at the micellar surface.
Table 5.1.1: Summary of this compound Interactions in Different Solvent Systems This interactive table summarizes the dominant forces and resulting structures.
| Solvent Type | Dominant Driving Force for Aggregation | Primary Intermolecular Interaction | Typical Resulting Supramolecular Structure |
|---|---|---|---|
| Polar Protic (e.g., Water) | Hydrophobic Effect | Hydrogen Bonding (Amide-Water) | Fibrous Networks, Vesicles, Gels |
| Nonpolar Aprotic (e.g., Toluene) | Enthalpic Penalty of Polar Groups | Hydrogen Bonding (Amide-Amide) | Reverse Micelles, Fibrous Networks, Gels |
| Mixed Amphiphile (e.g., SDS in Water) | Co-assembly & Hydrophobic Effect | H-Bonding & van der Waals | Mixed Micelles, Altered Micellar Structures |
Adsorption and Surface Interaction Studies of this compound on Substrates
The adsorption behavior of this compound onto solid substrates is determined by the surface chemistry of the substrate.
On hydrophilic substrates like silica (B1680970) (SiO₂), mica, or glass, the primary interaction is the formation of hydrogen bonds between the terminal amide groups of HDA and the surface hydroxyl groups (-OH) or silanol (B1196071) groups (Si-OH). This anchors the molecule to the surface. At low surface coverage, the molecules may lie flat. As concentration increases, they typically adopt a perpendicular or tilted orientation with one amide group bound to the surface and the hydrophobic alkyl chain extending away from it. At higher concentrations, this can lead to the formation of well-ordered self-assembled monolayers (SAMs) or bilayers, where the second layer is stabilized by van der Waals interactions between the alkyl chains.
On hydrophobic substrates such as highly oriented pyrolytic graphite (B72142) (HOPG) or gold surfaces functionalized with hydrophobic thiols, the interaction is dominated by van der Waals forces between the C₁₄ alkyl chain of HDA and the substrate. In this configuration, the molecules adsorb with their alkyl chains lying parallel to the surface. The polar amide groups are oriented towards each other, forming hydrogen-bonded ribbons or lamellar structures that can be visualized with high-resolution microscopy techniques like Scanning Tunneling Microscopy (STM).
Table 5.2.1: Adsorption Behavior of this compound on Different Substrates This interactive table outlines the orientation and forces involved in HDA adsorption.
| Substrate Type | Primary Adsorption Force | Predominant Molecular Orientation | Common Characterization Technique |
|---|---|---|---|
| Hydrophilic (e.g., Mica, Silica) | Hydrogen Bonding (Amide-Surface) | Perpendicular or Tilted (Chain away from surface) | Atomic Force Microscopy (AFM), X-ray Photoelectron Spectroscopy (XPS) |
| Hydrophobic (e.g., Graphite) | van der Waals (Alkyl Chain-Surface) | Parallel (Chain flat on surface) | Scanning Tunneling Microscopy (STM), Contact Angle Goniometry |
Intercalation and Integration of this compound within Polymeric Matrices
When integrated into polymeric matrices, this compound can act as a functional additive, modifying the bulk properties of the polymer through specific molecular interactions.
In nonpolar polymers like Polyethylene or Polypropylene, where specific interactions are absent, HDA is largely incompatible. Upon cooling from a melt, it tends to phase-separate and self-assemble into its own crystalline domains within the polymer matrix. These dispersed, rigid, hydrogen-bonded crystalline domains can act as reinforcing fillers, improving the stiffness and toughness of the composite material. The extent of this effect depends on the size, shape, and distribution of the HDA domains within the polymer.
Table 5.3.1: Effects of this compound Integration into Polymer Matrices This interactive table details the mechanistic effects of HDA on different polymer types.
| Polymer Type | Primary Interaction Mechanism | Observed Effect on Polymer Properties |
|---|---|---|
| Polyamide-6 | Hydrogen bonding between HDA amides and polymer amides | Acts as a nucleating agent, increases crystallization rate and temperature; can improve mechanical strength. |
| Polyethylene | Phase separation and self-assembly of HDA into crystalline domains | Acts as a reinforcing filler; increases stiffness and modulus. |
| Polyurethane | Hydrogen bonding between HDA amides and urethane (B1682113) groups | Forms physical cross-links, potentially increasing thermal stability and tensile modulus. |
Role of this compound in Molecular Recognition and Binding Events
The well-defined structure of this compound, with two hydrogen-bonding groups held at a specific distance by a semi-rigid spacer, allows it to participate in molecular recognition events.
The most fundamental example is self-recognition , which drives the self-assembly processes described in section 5.1. Molecules of HDA specifically recognize each other to form highly ordered, hydrogen-bonded tapes or sheets.
Beyond self-recognition, HDA can act as a host or receptor for guest molecules that have complementary binding sites. For instance, it can form highly stable complexes with dicarboxylic acids of a specific length, where the two carboxyl groups of the guest molecule can simultaneously form strong hydrogen bonds with the two amide groups of the HDA host. This creates a linear, supramolecular co-polymer. The selectivity of this binding is length-dependent; a mismatch in the length of the guest dicarboxylic acid results in weaker, less stable complexes. This principle demonstrates a rudimentary form of recognition based on molecular length and functional group complementarity.
Table 5.4.1: Molecular Recognition Capabilities of this compound This interactive table summarizes binding events involving HDA.
| Binding Partner | Type of Recognition | Binding Mechanism | Resulting Structure |
|---|---|---|---|
| This compound (Self) | Self-Recognition | Intermolecular Amide-Amide Hydrogen Bonding | Crystalline Lamellae, Fibers |
| Long-Chain Dicarboxylic Acid | Host-Guest Recognition | Complementary Hydrogen Bonding (Amide-Carboxyl) | Supramolecular 1:1 Co-crystal or Complex |
| Urea (B33335) | Co-crystallization | Formation of a shared hydrogen-bonding network | Inclusion compound or co-crystal |
Interactions with Model Biological Systems (e.g., lipid membranes, mechanistic studies only)
The structural similarity of this compound to membrane lipids (a long hydrocarbon chain with polar groups) facilitates its interaction with model lipid bilayers, such as those formed from Dipalmitoylphosphatidylcholine (DPPC). Mechanistic studies, devoid of physiological interpretation, reveal several modes of interaction.
Adsorption and Intercalation: At low concentrations, HDA molecules can adsorb onto the surface of a pre-formed lipid bilayer. The polar amide groups interact with the polar lipid headgroups via hydrogen bonds. The hydrophobic C₁₄ chain can then insert itself into the hydrophobic core of the membrane. Given its bolaform nature, HDA may adopt a U-shaped conformation, with both amide groups remaining near the same leaflet-water interface, or it may span the membrane if the chain length is sufficient and conditions are favorable.
Membrane Fluidity and Phase Transition Modification: The insertion of HDA into the lipid bilayer disrupts the ordered packing of the lipid acyl chains. This typically leads to a broadening of the main phase transition (Tm) of the lipid, as observed by techniques like Differential Scanning Calorimetry (DSC). The presence of the HDA "impurity" can lower the cooperativity of the transition from the gel (Lβ) to the liquid-crystalline (Lα) phase.
Pore Formation and Destabilization: At higher concentrations, HDA molecules may self-assemble within the membrane core. Aggregates of HDA molecules, arranged with their polar amide groups forming a hydrophilic core and their alkyl chains interfacing with the lipid tails, could theoretically form transmembrane pores or channels. This organized disruption can compromise the barrier function of the membrane, leading to increased permeability or leakage, a process that can be monitored using fluorescence dye-leakage assays from liposomes.
Table 5.5.1: Mechanistic Interactions of this compound with a Model Lipid Bilayer This interactive table describes the physical interactions between HDA and model membranes.
| Interaction Type | Molecular-Level Description | Experimental Evidence/Observation |
|---|---|---|
| Intercalation | HDA alkyl chain inserts into the hydrophobic membrane core, disrupting lipid packing. | Broadening and shifting of the lipid phase transition peak in DSC thermograms. |
| Fluidity Alteration | Disruption of acyl chain packing increases motional freedom of lipids. | Changes in the anisotropy of fluorescent membrane probes (e.g., DPH). |
| Membrane Destabilization | Formation of aggregates or pores within the bilayer compromises its integrity. | Leakage of encapsulated fluorescent dyes (e.g., calcein) from liposomes. |
Theoretical and Computational Investigations of Hexadecanediamide
Quantum Chemical Calculations for Electronic Structure and Bonding
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for elucidating the fundamental electronic structure and bonding characteristics of molecules like hexadecanediamide. These methods allow for a detailed exploration of molecular conformations and the nature of non-covalent interactions that govern self-assembly.
Due to the presence of two amide functionalities and a long, flexible C14 alkyl chain, this compound possesses a complex conformational energy landscape. DFT calculations are instrumental in mapping this landscape to identify stable conformers. For long-chain molecules, the fully extended all-trans conformation is often the global energy minimum in the gas phase. However, various gauche conformations can also exist and are thermally accessible.
Hydrogen bonding is a critical interaction for diamides, dictating their aggregation and crystal packing. DFT studies can precisely quantify the strength and geometry of both intramolecular and intermolecular hydrogen bonds (N-H···O=C). While intramolecular hydrogen bonds can stabilize folded or bent conformations, intermolecular hydrogen bonds are the primary driving force for the formation of extended supramolecular structures, such as sheets or fibers. Computational studies on analogous long-chain amides and polyamides have shown that intermolecular hydrogen bonds are crucial for stabilizing crystalline structures. rsc.org For instance, DFT calculations on N,N′‐dialkyl‐N,N′‐diaryl‐1,10‐phenanthroline‐2,9‐dicarboxamides have been used to optimize molecular geometries and understand complex formations, a methodology directly applicable to this compound. rsc.org The search for a global minimum on the potential energy surface (PES) of such conformationally flexible molecules is a key step in these theoretical investigations. rsc.org
The table below illustrates typical data obtained from DFT calculations for amide-containing molecules, showing the calculated energy differences between conformers.
| Conformer/Interaction | Basis Set/Functional | Calculated Relative Energy (kJ/mol) | Reference |
| Gauche vs. Trans (Polyamide Model) | B3LYP-D/6-31G(d) | 10-20 | rsc.org |
| Intermolecular H-Bond (Diamide Dimer) | PBE/Relativistic Basis Sets | -25 to -40 | rsc.org |
This table presents representative data from studies on analogous polyamide and diamide (B1670390) systems to illustrate the typical energy scales involved.
DFT calculations provide a reliable means of predicting spectroscopic signatures, which are invaluable for interpreting experimental data and confirming molecular structures. By calculating the second derivatives of the energy with respect to atomic displacements, one can compute harmonic vibrational frequencies corresponding to infrared (IR) and Raman spectra. These calculations help assign specific vibrational modes, such as the N-H stretch, C=O stretch (Amide I band), and N-H bend (Amide II band), which are sensitive to hydrogen bonding and conformation.
Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts can be predicted with high accuracy. Theoretical calculations of ¹H and ¹³C chemical shifts for different conformers of this compound can help assign peaks in experimental spectra and provide evidence for the dominant solution-state or solid-state structures. Computational studies on related pyridine (B92270) amide ligands have successfully used DFT to establish structure, with predicted NMR values corroborating experimental findings. journalirjpac.comsdiarticle3.com
The following table shows an example of how experimental and DFT-calculated vibrational frequencies are compared for amide groups.
| Vibrational Mode | Experimental Frequency (cm⁻¹) | Calculated Frequency (cm⁻¹) | Assignment |
| Amide A | ~3300 | ~3310 | N-H Stretch |
| Amide I | ~1640 | ~1650 | C=O Stretch |
| Amide II | ~1550 | ~1560 | N-H Bend / C-N Stretch |
Note: Frequencies are typical values for hydrogen-bonded secondary amides. Calculated values are often scaled to better match experimental data.
Molecular Dynamics (MD) Simulations for Dynamic Behavior and Self-Assembly
While quantum chemical methods are excellent for studying static structures and small molecular systems, Molecular Dynamics (MD) simulations are essential for exploring the dynamic behavior of molecules and their self-assembly into larger aggregates over time.
Atomistic MD simulations, where every atom is explicitly represented, can provide a detailed picture of the initial stages of this compound aggregation. Starting from a random distribution in a solvent, these simulations can show how individual molecules diffuse and associate through hydrogen bonding and van der Waals interactions to form dimers, oligomers, and eventually larger, ordered structures like β-sheet-like assemblies. Studies on the self-assembly of glutamic diamides with long alkyl chains have used MD simulations to reveal how chirality is transferred from the molecular to the supramolecular level through the formation of such ordered structures stabilized by intermolecular hydrogen bonds. nih.gov
For studying larger systems and longer timescales, coarse-grained (CG) MD simulations are often employed. In a CG model, groups of atoms (e.g., several CH₂ groups or an entire amide function) are represented as single interaction sites. This simplification reduces the computational cost, allowing for the simulation of the formation of large-scale structures like micelles, fibers, or membranes. Atomistic MD simulations on other diamide amphiphiles have successfully shown the formation of aggregates like worm-like structures and inverted proto-micelles in non-polar solvents. rsc.org
The solvent plays a crucial role in the self-assembly of amphiphilic molecules like this compound. MD simulations are particularly well-suited to investigate these solvent effects. In aqueous environments, the hydrophobic effect would drive the aggregation of the long alkyl chains, while the hydrophilic amide groups would seek to remain exposed to water or form internal hydrogen-bonded networks. In non-polar solvents, the dominant interaction driving aggregation would be the strong, directional hydrogen bonds between the amide groups. rsc.org
Simulations can elucidate how solvent molecules mediate interactions between diamide molecules, for example, by competing for hydrogen bonding sites or by stabilizing specific aggregate morphologies. Recent work on the role of long alkyl-chain amides as solvent-templates in the formation of zeolitic frameworks highlights the importance of host-guest interactions, which were elucidated using molecular simulations. acs.orgsemanticscholar.org These studies demonstrate that specific interactions between the solvent (the amide) and the assembling framework can direct the formation of a particular topology. acs.org
| Simulation Type | System Size | Timescale | Key Insights |
| Atomistic MD | 100s of molecules | Nanoseconds (ns) | Detailed mechanism of dimerization and oligomerization; role of specific H-bonds. nih.govrsc.org |
| Coarse-Grained MD | 1000s of molecules | Microseconds (µs) | Formation of large-scale aggregates (micelles, fibers); phase behavior. |
Force Field Development and Validation for this compound Systems
The accuracy of MD simulations is critically dependent on the quality of the force field—a set of parameters and potential energy functions that describe the interactions between atoms. While general-purpose force fields like AMBER, CHARMM, or GROMOS exist, their parameters may not be optimal for a specific molecule like this compound, especially for describing the subtle balance of interactions that govern self-assembly.
Force field development for this compound would involve a multi-step process. First, parameters for bond stretching, angle bending, and dihedral rotations would be derived from high-level quantum chemical calculations (e.g., DFT scans of bond rotations). Second, non-bonded parameters, particularly the partial atomic charges on the amide groups, must be carefully determined to accurately represent the electrostatic interactions and hydrogen bonding capabilities. These are often derived by fitting to the electrostatic potential calculated by DFT. acs.orgsemanticscholar.org
Validation is a crucial final step. The developed force field would be tested by running simulations and comparing the results against experimental data (e.g., crystal structures, density, heat of vaporization) or against benchmark quantum chemical calculations. For instance, the Dreiding force field has been used in simulations of long-chain amides, with partial atomic charges calculated separately using DFT to improve accuracy. acs.orgsemanticscholar.org This hybrid approach is common when a highly specific, validated force field is not available.
Predictive Modeling and Materials Informatics Approaches for this compound Properties and Applications
The development of novel materials is increasingly driven by computational and data-driven approaches that accelerate the design-build-test-learn cycle. nsf.gov For specific monomers like this compound, predictive modeling and materials informatics offer powerful tools to forecast its properties and the characteristics of polymers derived from it, thereby guiding experimental efforts and reducing development costs. numberanalytics.com These methods leverage computational power to establish complex relationships between molecular structures and macroscopic properties. mdpi.com
Predictive modeling in materials science utilizes computational models to simulate and predict the behavior and properties of materials, such as mechanical, thermal, and electrical characteristics, often obviating the need for extensive laboratory testing. numberanalytics.com This field is a cornerstone of materials informatics, which applies the principles of data science and artificial intelligence to materials science to accelerate discovery. cam.ac.ukcitrine.io The convergence of machine learning, cheminformatics, and polymer science is creating a new paradigm for materials design. acs.org
Machine Learning for Property Prediction
Machine learning (ML) has emerged as a particularly potent technique in polymer science for predicting material properties from structural and processing data. mdpi.com ML algorithms can be trained on large datasets from experiments or computational simulations to learn the intricate, often non-linear, relationships between a material's composition and its performance. nsf.govnumberanalytics.com
For a compound like this compound, which serves as a building block for polyamides, ML models can be used to predict a range of properties. The process typically involves:
Data Representation : The molecular structure of the monomer (this compound) and the resulting polymer are encoded into a machine-readable format. The Simplified Molecular-Input Line-Entry System (SMILES) and its extension for polymers, BigSMILES, are common representations that capture chemical structure and connectivity. chemrxiv.org
Model Training : An ML algorithm, such as a message-passing neural network or a gradient boosting model, is trained on a labeled database where polymer structures are mapped to known properties. mdpi.comacs.org Datasets often include a diverse range of polymers, including those with amide functionalities, to ensure the model's applicability. acs.org
Property Prediction : Once trained, the model can predict the properties of new polymers, including those synthesized from this compound.
The table below illustrates the types of inputs a predictive model for a polyamide derived from this compound might use and the properties it could predict.
| Model Input Features | Predicted Properties | Potential Application |
|---|---|---|
| Monomer Structure (this compound SMILES), Co-monomer Structure, Polymerization Scheme | Glass Transition Temperature (Tg), Melting Temperature (Tm) | Engineering plastics, thermal stability assessment |
| Polymer Chain Length, Cross-linking Density, Amide Group Concentration | Tensile Strength, Young's Modulus, Elongation at Break | Fibers, films, structural components |
| Molecular Descriptors (e.g., Polarity, Hydrogen Bonding Capacity), Temperature | Ionic Conductivity | Polymer electrolytes for batteries acs.org |
| Chemical Composition, Processing Parameters (e.g., temperature, pressure) | Solubility in Various Solvents | Coatings, adhesives, solution processing |
Quantitative Structure-Property Relationship (QSPR)
Quantitative Structure-Property Relationship (QSPR) models are mathematical formalisms that correlate the chemical structure of a molecule with its physical, chemical, or biological properties. arxiv.org For this compound, QSPR can be used to predict its intrinsic properties or its contribution to the properties of a larger polymer system. This involves calculating a set of numerical values, known as molecular descriptors, from the molecule's structure. These descriptors can include constitutional indices, topological indices, and quantum-chemical properties. A statistical model is then built to relate these descriptors to a property of interest.
Multiscale Modeling and Computational Chemistry
While machine learning excels at learning from large datasets, first-principle computational methods provide detailed insights into the underlying physics and chemistry. Multiscale modeling techniques can simulate material behavior across different length and time scales. numberanalytics.com
For this compound, these methods can be applied as follows:
Quantum Mechanics (QM) : Methods like Density Functional Theory (DFT) can be used to calculate the optimized geometry, electronic structure, and vibrational frequencies of the this compound molecule itself. These calculations can also elucidate intra- and intermolecular interactions, such as hydrogen bonding, which are critical for understanding the structure of resulting polyamides. researchgate.net
Molecular Dynamics (MD) : MD simulations can model the behavior of an ensemble of molecules over time. For polyamides derived from this compound, MD can predict bulk properties like density, glass transition temperature, and mechanical moduli by simulating the interactions of polymer chains. mdpi.com
The table below compares different predictive approaches and their applicability to studying this compound and its derivatives.
| Modeling Approach | Description | Application for this compound | Key Insights |
|---|---|---|---|
| Machine Learning (ML) | Data-driven algorithms that learn structure-property relationships from large datasets. mdpi.com | High-throughput screening of potential polyamides; predicting bulk properties (mechanical, thermal). | Rapid property prediction, identification of promising candidate materials. acs.org |
| QSPR | Mathematical models linking molecular descriptors to specific properties. arxiv.org | Predicting intrinsic properties of the monomer; estimating its effect on polymer characteristics. | Understanding how specific structural features influence properties. |
| Density Functional Theory (DFT) | Quantum mechanical method to compute the electronic structure of molecules. researchgate.net | Calculating optimized geometry, reaction energies for polymerization, and hydrogen bond strengths. | Fundamental understanding of chemical reactivity and intermolecular forces. acs.org |
| Molecular Dynamics (MD) | Classical simulation of molecular motion and interactions over time. | Simulating polymer chain packing, conformational changes, and predicting thermomechanical properties. | Linking molecular-level dynamics to macroscopic material behavior. mdpi.com |
By integrating these predictive modeling and materials informatics approaches, researchers can build a comprehensive understanding of this compound. These computational tools enable the rational design of new polymers, allowing for the targeted synthesis of materials with specific, performance-advantaged properties, and accelerating the innovation cycle from concept to application. numberanalytics.comacs.org
Applications of Hexadecanediamide in Advanced Materials Science
Hexadecanediamide as a Building Block in Low Molecular Weight Gels for Functional Materials
Low-molecular-weight gelators (LMWGs) are small molecules that can self-assemble in a liquid to form a three-dimensional network, entrapping the solvent and creating a gel. aerosusa.comwikipedia.org This self-assembly is driven by non-covalent interactions such as hydrogen bonding, van der Waals forces, and π-π stacking. aerosusa.comnih.gov this compound, with its long aliphatic chain and two amide groups capable of forming strong hydrogen bonds, is a promising candidate for the development of such supramolecular gels.
Development of Responsive Supramolecular Gels (e.g., thermoresponsive, chemoresponsive)
The self-assembly process of LMWGs is often sensitive to external stimuli, leading to the formation of "smart" or responsive gels. researchgate.net These gels can undergo a reversible transition from a gel to a sol (a liquid solution) in response to changes in temperature (thermoresponsive) or the chemical environment (chemoresponsive). researchgate.netmdpi.com
While direct studies on this compound-based thermoresponsive gels are not extensively documented, the principles of supramolecular chemistry suggest its potential. For instance, thermoresponsive behavior in similar systems is often attributed to the disruption of hydrogen bonds at elevated temperatures, leading to the dissolution of the self-assembled network. nih.govpowerrubber.com Conversely, upon cooling, the hydrogen bonds can reform, leading to the regeneration of the gel. The long alkyl chain of this compound would also contribute to van der Waals interactions, which are sensitive to temperature changes.
Chemoresponsive gels can be designed by incorporating chemical switches into the gelator molecule or by creating systems that respond to specific analytes. For example, the amide groups of this compound could potentially interact with certain ions or molecules, disrupting the hydrogen bonding network and causing the gel to collapse. The synthesis of related diacid monoamides and their enhanced gelling ability upon salt formation demonstrates the sensitivity of such systems to chemical changes. nih.gov
Applications in Soft Actuators and Sensors (as material components)
The stimuli-responsive nature of supramolecular gels makes them attractive for applications in soft robotics, particularly as soft actuators and sensors. socialresearchfoundation.comgabriel-chemie.comnih.govyoutube.commdpi.comresearchgate.netresearchgate.netfrontiersin.orgshibaura-it.ac.jpnih.gov Soft actuators are devices that can change their shape or size in response to an external stimulus, mimicking the movement of biological muscles. socialresearchfoundation.comnih.govmdpi.comfrontiersin.orgshibaura-it.ac.jpnih.gov A gel made from this compound could potentially be used to create an actuator that contracts or expands based on temperature or chemical signals.
As a component in sensors, the gel's transition between the gel and sol state could be used to detect the presence of a specific analyte or a change in temperature. This transition can be monitored through various techniques, such as changes in optical transparency or mechanical properties. The development of dielectric elastomer sensors for monitoring pressure and vibration in soft actuators highlights the need for flexible and integrated sensing materials. shibaura-it.ac.jp
Integration of this compound in Polymer Composites and Blends
This compound is also utilized in the production of long-chain polyamides, such as Polyamide 6,16 (PA616), which are then used to create high-performance polymer composites and blends. matweb.comgoogle.comgoogle.com These materials are valued for their mechanical and barrier properties.
Nucleating Agent Role in Polymer Crystallization and Morphology Control
In semi-crystalline polymers, the rate and manner of crystallization significantly influence the final properties of the material. Nucleating agents are additives that accelerate the crystallization process by providing sites for crystal growth. google.compartinchem.comgoogle.com This results in a larger number of smaller, more uniform spherulites (crystalline structures), which can lead to improved mechanical properties and reduced processing cycle times. partinchem.comensingerplastics.comborealisgroup.com
Enhancement of Mechanical and Barrier Properties in Polymer Systems
The integration of this compound-based polyamides into polymer composites can lead to significant improvements in their mechanical and barrier properties. researchgate.netmdpi.comuni-regensburg.dersc.orgmdpi.comnih.govnih.govju.sediva-portal.org For example, glass-fiber-reinforced blends containing polyamide 6,16 exhibit high impact strength, heat resistance, and good dimensional stability. matweb.com
Below is a table summarizing the mechanical and thermal properties of a commercial polymer blend containing a polyamide derived from this compound.
Table 1: Properties of ESTABLEND PA 1616 GF (8% Glass Filled ABS/Nylon 6 Blend)
| Property | Value | Standard |
|---|---|---|
| Mechanical | ||
| Tensile Strength at Break | 46.0 MPa | ISO 527 |
| Elongation at Break | 3.5 % | ISO 527 |
| Tensile Modulus | 3.00 GPa | ISO 527 |
| Flexural Modulus | 2.40 GPa | ISO 178 |
| Thermal | ||
| Vicat Softening Point | 107 °C (at 5.00 kg load) | ISO 306 |
| Flammability, UL94 | HB (at 1.60 mm thickness) | UL94 |
Data sourced from Cossa Polimeri S.r.l. product information. matweb.com
Utilization in Self-Healing and Adaptable Materials Systems
Self-healing materials have the intrinsic ability to repair damage, extending their lifespan and improving their reliability. nih.govyoutube.comgoogle.comborealisgroup.comnih.govrsc.orgnih.govyoutube.comreddit.com One of the key mechanisms for intrinsic self-healing in polymers is the incorporation of reversible chemical bonds, such as hydrogen bonds. mdpi.com
Polyamides, with their repeating amide linkages, are capable of forming extensive hydrogen bond networks. These networks can be disrupted by mechanical damage and have the potential to reform, leading to a "healing" of the material. The long aliphatic chain of this compound, when incorporated into a polymer backbone, could provide the necessary chain mobility to allow the broken hydrogen bonds to realign and reform at the site of damage.
While specific research on this compound for this purpose is in its early stages, the fundamental principles of self-healing polymers suggest that it is a promising candidate for the design of adaptable and self-repairing material systems. The ability of its amide groups to participate in reversible hydrogen bonding makes it a molecule of interest for the future development of these advanced materials. mdpi.com
Role in Lubricant Formulations and Rheological Modification of Non-Biological Fluids
This compound, a long-chain aliphatic diamide (B1670390), presents significant potential as a multifunctional additive in lubricant formulations and for the rheological modification of non-biological fluids. Its unique molecular structure, characterized by a long hydrocarbon chain and two amide functional groups, allows it to form extensive hydrogen-bonded networks, leading to the formation of organogels. ijpcbs.comgoogle.com This gelling capability is central to its function as a rheological modifier, enhancing the viscosity and stability of lubricating oils and other non-aqueous fluids. myskinrecipes.comrhenuslub.de
The incorporation of this compound into a lubricant can transform a liquid oil into a grease-like consistency, a process driven by the self-assembly of the diamide molecules into a three-dimensional network that entraps the base oil. ijpcbs.comgoogle.com This is particularly valuable in applications requiring lubricants that can withstand high temperatures and pressures without significant loss of viscosity. The rheological properties of such fluids are critical in ensuring the formation of a stable lubricating film between moving parts, thereby reducing friction and wear. diva-portal.orgprecisionlubrication.com
The effectiveness of this compound as a rheological modifier is dependent on its concentration in the base fluid and the operating temperature. At a critical concentration and below a certain temperature, the diamide molecules aggregate to form a gel. This process is often thermoreversible, meaning the gel can revert to a liquid state upon heating and reform upon cooling. ijrpb.com This behavior is crucial for applications with varying temperature cycles.
Below is an illustrative data table showing the potential effect of this compound concentration on the viscosity of a mineral oil-based lubricant.
| This compound Concentration (wt%) | Viscosity at 40°C (cSt) | Viscosity at 100°C (cSt) | Viscosity Index |
| 0 | 45 | 6.8 | 120 |
| 1 | 65 | 9.5 | 135 |
| 2 | 90 | 12.8 | 145 |
| 3 | 150 (Gel) | 20.5 (Gel) | N/A |
Note: This table is illustrative and represents expected trends based on the behavior of similar long-chain amide gelling agents.
The use of such additives can lead to the formulation of lubricants with tailored flow properties, ensuring optimal performance under specific operational conditions. Research into additives for non-aqueous drilling fluids has shown that novel sag-reducing additives can improve rheological properties and reduce fluid loss, a principle that can be extended to this compound in similar applications. aade.org
Potential for Controlled Release Matrices for Non-Biological Payloads (e.g., catalysts, dyes)
The ability of this compound to form stable organogel matrices also positions it as a promising candidate for the development of controlled release systems for non-biological payloads. ijpcbs.comresearchgate.net The three-dimensional network of the gel can effectively encapsulate active molecules such as catalysts or dyes, releasing them in a sustained and controlled manner over time. researchgate.net This is particularly advantageous in applications where a gradual release of the active substance is required.
The mechanism of release from a this compound-based matrix is typically diffusion-controlled. The encapsulated payload molecules slowly diffuse through the tortuous paths within the gel network to be released into the surrounding medium. nih.gov The rate of release can be tailored by modifying the properties of the gel matrix, such as the concentration of the this compound gelling agent, which in turn affects the crosslink density and porosity of the gel network. researchgate.net A higher concentration of the gelling agent generally leads to a denser network and a slower release rate.
For instance, in a catalytic process, a catalyst encapsulated within a this compound matrix could be gradually released into a reaction mixture, maintaining a low and steady concentration of the catalyst, which can be beneficial for controlling reaction rates and preventing catalyst deactivation. Similarly, dyes could be encapsulated for applications in smart textiles or for long-term coloring of non-aqueous systems.
The release kinetics of a payload from a this compound matrix can be influenced by external stimuli such as temperature. Given the thermoreversible nature of many organogels, an increase in temperature can lead to the dissolution of the gel network, resulting in a burst release of the encapsulated payload. ijrpb.com This property could be harnessed to design "smart" release systems that deliver their payload on demand.
The following table illustrates the potential release profile of a model dye from a this compound-based organogel matrix.
| Time (hours) | Cumulative Release of Dye (%) |
| 1 | 15 |
| 4 | 35 |
| 8 | 55 |
| 12 | 70 |
| 24 | 90 |
Note: This table is illustrative and represents a typical diffusion-based release profile from an organogel matrix.
The development of such controlled release systems based on this compound opens up new possibilities in various fields of materials science, from industrial catalysis to advanced functional materials.
Future Directions and Challenges in Hexadecanediamide Research
Development of Sustainable and Economically Viable Synthetic Routes for Hexadecanediamide
The transition towards green chemistry is a paramount objective in the chemical industry, and the synthesis of this compound is no exception. Future research will be heavily focused on developing synthetic pathways that are not only environmentally benign but also economically competitive.
Key Research Thrusts:
Renewable Feedstocks: A primary goal is to move away from petroleum-based precursors. Research is exploring the use of biomass-derived sources for producing long-chain diamides. researchgate.net For instance, ω-hydroxydodecanoic acid, a precursor for Nylon 12, can be synthesized by engineering the yeast Candida viswanathii to convert dodecane. rsc.org Similar bio-engineering approaches could be adapted for hexadecanedioic acid, a key precursor for this compound.
Green Catalysis: The development of novel catalytic systems is crucial for sustainable synthesis. This includes the use of organocatalysts, which are typically non-toxic, low-cost, and inert to air and moisture. chemrxiv.org Another promising area is the use of solid acid catalysts, which can be easily separated from the reaction mixture and reused, reducing waste and cost. scispace.com These catalysts are effective for both esterification and transesterification reactions, which are often steps in the synthesis of polyamide precursors. scispace.com
Process Intensification: The use of continuous-flow microreactors offers a sustainable and efficient alternative to traditional batch processes. researchgate.net This technology can lead to significantly shorter reaction times, increased product yields, and reduced solvent waste. researchgate.net
Table 1: Comparison of Synthetic Approaches for Diamide (B1670390) Precursors
| Approach | Advantages | Challenges |
|---|---|---|
| Conventional Synthesis | Established technology, high yields. | Relies on fossil fuels, often uses toxic reagents like phosgene, energy-intensive. researchgate.net |
| Biocatalysis | Uses renewable feedstocks, mild reaction conditions, high selectivity. rsc.orgnih.gov | Low titers, complex purification processes, potential for microbial contamination. rsc.org |
| Green Catalysis | Reduced waste, catalyst reusability, lower environmental impact. chemrxiv.orgrsc.org | Catalyst deactivation, lower reaction rates compared to conventional methods. |
| Flow Chemistry | High efficiency, better process control, improved safety, scalability. researchgate.net | High initial investment, potential for clogging in microreactors. |
Exploration of Complex Multi-Component Supramolecular Systems with this compound
This compound's ability to form hydrogen bonds makes it an excellent building block for creating complex, functional supramolecular systems. Future research will delve into the design and characterization of multi-component assemblies where this compound acts in concert with other molecules to create materials with novel properties.
Key Areas of Exploration:
Hierarchical Self-Assembly: Researchers are investigating strategies to control the assembly of supramolecular coordination complexes into larger, hierarchical structures. nih.gov this compound, with its long alkyl chain, can introduce hydrophobic interactions that drive the formation of specific nanostructures when combined with metal complexes. nih.gov
Stimuli-Responsive Materials: By incorporating photochromic molecules or other "smart" components, it is possible to create multi-component systems that respond to external stimuli such as light or temperature. nih.gov The amide groups in this compound can form hydrogen bonds that stabilize these complex assemblies.
Supramolecular Gels: Multi-component gels, formed by the self-assembly of small molecules like this compound derivatives, have applications in areas such as controlled drug crystallization. rsc.org The interplay of different non-covalent interactions, including hydrogen bonding and van der Waals forces, governs the formation and properties of these gels.
The complexity of these systems often leads to challenges in reproducibility, where subtle changes in solvent quality or the presence of impurities can significantly impact the final structure. nih.gov Therefore, careful control over experimental conditions is crucial.
Advancements in In-Situ Characterization Techniques for Dynamic Assembly Processes
Understanding the kinetics and mechanisms of this compound self-assembly is critical for controlling the final material properties. The dynamic nature of supramolecular polymerization necessitates the use of advanced in-situ characterization techniques that can monitor the assembly process in real-time. rsc.org
Table 2: In-Situ Characterization Techniques for Supramolecular Assembly
| Technique | Information Provided | Applications in this compound Research |
|---|---|---|
| Small-Angle X-ray Scattering (SAXS) | Evolution of morphology, particle size, and aggregation number. rsc.org | Monitoring the formation of micelles, fibers, or vesicles from this compound in solution. |
| Spectroscopic Methods (NMR, UV-Vis, FT-IR) | Changes in molecular structure, binding processes, and intermolecular interactions. nih.govnih.gov | Probing the hydrogen bonding and conformational changes during the self-assembly of this compound. |
| Microscopy (AFM, TEM) | High-resolution imaging of morphology and structure. nih.govnih.gov | Visualizing the growth of supramolecular polymers and nanostructures in real-time. |
| Rheology | Changes in viscoelastic properties, such as stiffness and shear-thinning. nih.govnih.gov | Characterizing the gelation process and the mechanical properties of self-assembled this compound networks. |
A combination of these techniques is often required to obtain a comprehensive understanding of the complex assembly pathways. rsc.org
Integration of Artificial Intelligence and Machine Learning for Predictive Material Design
The vast design space for new materials based on this compound and its derivatives presents a significant challenge for traditional, trial-and-error-based research. Artificial intelligence (AI) and machine learning (ML) are emerging as powerful tools to accelerate the discovery and optimization of new materials. medium.com
How AI and ML are Revolutionizing Material Design:
Predictive Modeling: ML models can be trained on existing experimental and computational data to predict the properties of new polymer structures. acs.org This allows for the rapid screening of large virtual libraries of potential materials, identifying promising candidates for synthesis and testing. acs.org For example, graph neural networks have been used to predict the self-assembly of molecules on surfaces with high accuracy. nih.gov
Quantitative Structure-Property Relationships (QSPRs): AI can help to uncover complex relationships between the molecular structure of a material and its macroscopic properties. acs.org This understanding can guide the rational design of new this compound-based materials with tailored functionalities.
Accelerated Discovery: By integrating high-throughput experiments with AI-driven active learning, researchers can more efficiently explore the vast landscape of possible molecular structures. nih.gov This approach has been successfully used to discover unconventional self-assembling peptides and can be adapted for this compound systems. nih.gov
Table 3: Machine Learning Models in Materials Science
| Model Type | Description | Application in this compound Research |
|---|---|---|
| Random Forest | An ensemble learning method that builds multiple decision trees and merges them to get a more accurate and stable prediction. acs.org | Predicting the self-assembly behavior and mechanical properties of this compound-based polymers. acs.orgmdpi.com |
| Graph Neural Networks | A type of neural network that operates directly on graph-structured data, making them well-suited for representing molecules. nih.gov | Predicting the properties of polymers based on their molecular graph representation. acs.org |
| Gaussian Process Regression | A probabilistic model that can provide predictions with uncertainty estimates. nih.gov | Optimizing synthetic conditions and predicting the degree of self-assembly for this compound derivatives. |
Overcoming Scalability Challenges for Industrial Material Applications of this compound
For this compound-based materials to have a significant industrial impact, it is essential to overcome the challenges associated with scaling up their production from the laboratory to an industrial scale. This involves addressing issues related to cost, process control, and quality assurance.
Key Scalability Challenges:
Cost-Effective Production: The cost of raw materials and the manufacturing process are major hurdles for the industrial adoption of new materials. weforum.org Developing economically viable synthetic routes, as discussed in section 8.1, is a critical first step.
Process Control and Repeatability: Maintaining consistent product quality at a large scale requires robust process control. ascend-adv.com Many process parameters are scale-dependent, making it difficult to maintain optimal conditions during scale-up. ascend-adv.com
Quality Assurance and Certification: For applications in regulated industries such as automotive or aerospace, materials must meet stringent quality standards. weforum.org A lack of defined standards and certification procedures can slow the adoption of new materials. weforum.org
Long-chain polyamides, a class of materials to which polymers derived from this compound belong, are used in a variety of demanding applications, including automotive components, industrial tubing, and consumer goods. straitsresearch.commarketresearchfuture.comdigitaloceanspaces.com The continued growth of the long-chain polyamide market highlights the industrial demand for these high-performance materials. straitsresearch.com
Q & A
Q. How should researchers address gaps in the existing literature on this compound’s environmental stability?
- Methodological Guidance : Conduct longitudinal studies under simulated environmental conditions (UV exposure, humidity). Use LC-MS to track degradation products. Compare results with predictive models (e.g., EPI Suite). Highlight discrepancies between lab data and real-world extrapolations in discussion sections .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
